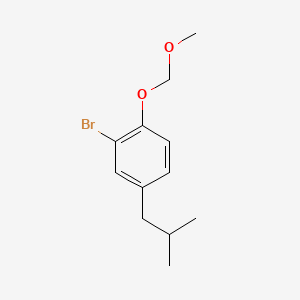
2-Bromo-4-isobutyl-1-(methoxymethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4-isobutyl-1-(methoxymethoxy)benzene is an organic compound with the molecular formula C12H17BrO2. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, an isobutyl group, and a methoxymethoxy group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-isobutyl-1-(methoxymethoxy)benzene typically involves multiple steps. One common method includes the bromination of 4-isobutyl-1-(methoxymethoxy)benzene. The reaction conditions often involve the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity and selectivity of the bromination process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and advanced monitoring techniques helps in maintaining the desired reaction conditions and minimizing the formation of by-products .
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-4-isobutyl-1-(methoxymethoxy)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.
Oxidation Reactions: The isobutyl group can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and amines. The reactions are typically carried out in polar solvents like ethanol or water.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions are used.
Major Products
Substitution: Products include derivatives where the bromine atom is replaced by other functional groups.
Oxidation: Products include alcohols, aldehydes, and carboxylic acids.
Reduction: The major product is the hydrogenated benzene derivative.
Aplicaciones Científicas De Investigación
2-Bromo-4-isobutyl-1-(methoxymethoxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying biological pathways and interactions.
Medicine: It is investigated for its potential pharmacological properties and as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Bromo-4-isobutyl-1-(methoxymethoxy)benzene depends on the specific application and the target moleculeThe molecular targets and pathways involved vary based on the context of its use in chemical, biological, or industrial processes .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-4-(methoxymethoxy)-1-methylbenzene
- 2-Bromo-1-methoxy-4-(methoxymethoxy)benzene
- 2-Bromo-1,4-bis(methoxymethoxy)benzene
Uniqueness
2-Bromo-4-isobutyl-1-(methoxymethoxy)benzene is unique due to the presence of the isobutyl group, which imparts distinct steric and electronic properties compared to similar compounds. This uniqueness can affect its reactivity, making it suitable for specific applications where other compounds may not be as effective .
Propiedades
Fórmula molecular |
C12H17BrO2 |
|---|---|
Peso molecular |
273.17 g/mol |
Nombre IUPAC |
2-bromo-1-(methoxymethoxy)-4-(2-methylpropyl)benzene |
InChI |
InChI=1S/C12H17BrO2/c1-9(2)6-10-4-5-12(11(13)7-10)15-8-14-3/h4-5,7,9H,6,8H2,1-3H3 |
Clave InChI |
VIHYFIKRSQSUIQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC1=CC(=C(C=C1)OCOC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


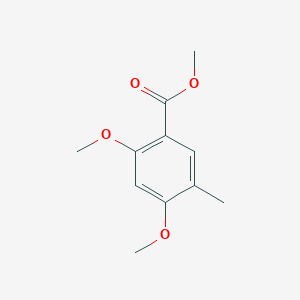
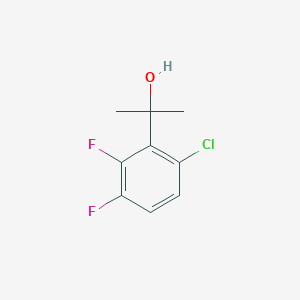
![1,3-Dibromo-7-[(e)-phenyldiazenyl]-9h-fluoren-2-amine](/img/structure/B14757421.png)
![sodium;2,3-di(hexadecanoyloxy)propyl 2-[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]ethyl phosphate](/img/structure/B14757422.png)
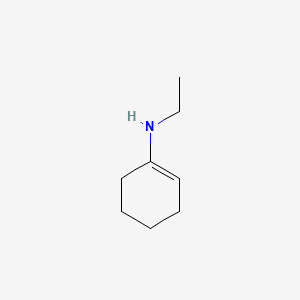
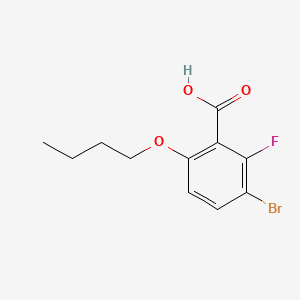
![N-[2-methoxy-4-(morpholin-4-yl)phenyl]-6-(1H-pyrazol-5-yl)pyridine-2-carboxamide](/img/structure/B14757439.png)
![3-Dimethoxyphosphoryl-1-[3-(trifluoromethyl)phenoxy]butan-2-one](/img/structure/B14757440.png)

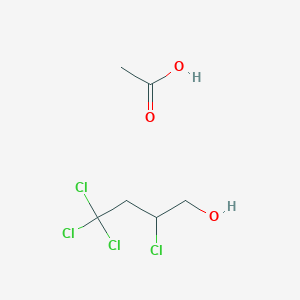
![7-Bromo-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B14757462.png)

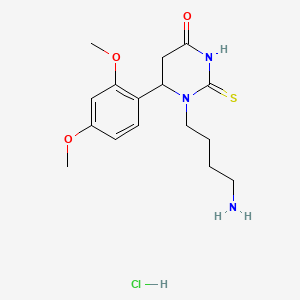
![2-Oxa-1-azabicyclo[2.2.1]heptane](/img/structure/B14757478.png)
